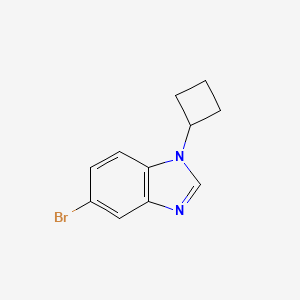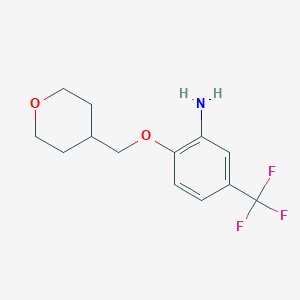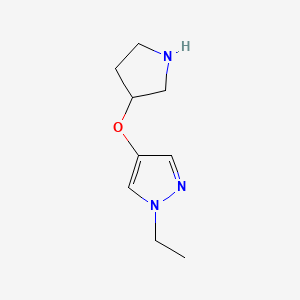
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole ring substituted with a bromine atom at the 5-position and a cyclobutyl group at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1H-1,3-benzodiazole.
Cyclobutylation: The introduction of the cyclobutyl group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-bromo-1H-1,3-benzodiazole with cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure product purity.
化学反応の分析
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The benzodiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cycloaddition Reactions: The cyclobutyl group may engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzodiazoles can be obtained.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring, potentially leading to dihydrobenzodiazoles.
科学的研究の応用
Chemistry
In chemistry, 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a pharmacophore. The benzodiazole ring system is known for its biological activity, and modifications at the 5-position and 1-position can lead to compounds with diverse biological properties.
Medicine
Medicinally, derivatives of this compound may exhibit activity against various diseases. Research into its analogs could lead to the development of new therapeutic agents, particularly in the areas of oncology and neurology.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure allows for the tuning of electronic properties, making it suitable for applications in electronics and photonics.
作用機序
The mechanism of action of 5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-Bromo-1H-1,3-benzodiazole: Lacks the cyclobutyl group, which may affect its reactivity and biological activity.
1-Cyclobutyl-1H-1,3-benzodiazole: Lacks the bromine atom, potentially altering its electronic properties and reactivity.
5-Chloro-1-cyclobutyl-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical behavior and applications.
Uniqueness
5-Bromo-1-cyclobutyl-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the cyclobutyl group. This combination can lead to distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H11BrN2 |
|---|---|
分子量 |
251.12 g/mol |
IUPAC名 |
5-bromo-1-cyclobutylbenzimidazole |
InChI |
InChI=1S/C11H11BrN2/c12-8-4-5-11-10(6-8)13-7-14(11)9-2-1-3-9/h4-7,9H,1-3H2 |
InChIキー |
GERNMXFVMFIXSQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C=NC3=C2C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B12081307.png)


![1-[(3,3-Difluoropyrrolidin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B12081316.png)

![1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12081321.png)




